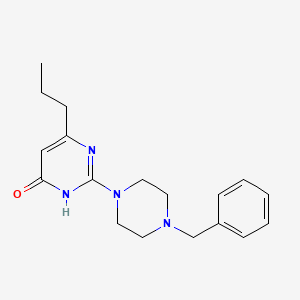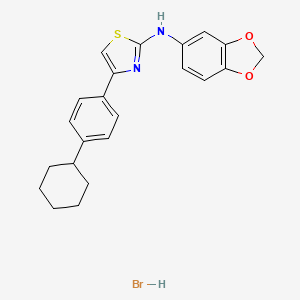![molecular formula C16H19NO2 B6086715 2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione CAS No. 5220-76-8](/img/structure/B6086715.png)
2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione, commonly known as PAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PAC is a derivative of cyclopentanone and is a versatile compound that has been used in various fields of research.
科学的研究の応用
PAC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. PAC has also been investigated for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of PAC is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. PAC has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. PAC has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects
PAC has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). PAC has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, PAC has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of using PAC in lab experiments is its versatility. PAC can be used in various fields of research such as pharmacology, biochemistry, and medicinal chemistry. PAC is also relatively easy to synthesize and purify. However, one of the limitations of using PAC in lab experiments is its potential toxicity. PAC has been shown to exhibit cytotoxic effects at high concentrations, and care should be taken when handling the compound.
将来の方向性
There are several future directions for the research of PAC. One of the areas of interest is the development of PAC derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of PAC in the treatment of neurodegenerative diseases. Additionally, the mechanisms of action of PAC need to be further elucidated to fully understand its therapeutic potential. Finally, more studies need to be conducted to determine the safety and toxicity of PAC in vivo.
Conclusion
In conclusion, PAC is a versatile compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis of PAC can be achieved through several methods, and it has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. PAC exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. PAC has been shown to exhibit various biochemical and physiological effects, and it is relatively easy to synthesize and purify. However, care should be taken when handling the compound due to its potential toxicity. There are several future directions for the research of PAC, including the development of PAC derivatives with improved therapeutic properties and the investigation of its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of PAC can be achieved through several methods. One of the most commonly used methods is the reaction of 2,4-pentanedione with phenethylamine in the presence of a catalytic amount of acetic acid. The reaction yields PAC as a yellow solid with a melting point of 152-154°C. The purity of the synthesized PAC can be improved by recrystallization from ethanol.
特性
IUPAC Name |
2-[C-ethyl-N-(2-phenylethyl)carbonimidoyl]-3-hydroxycyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-13(16-14(18)8-9-15(16)19)17-11-10-12-6-4-3-5-7-12/h3-7,18H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFWAAARCZHZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCC1=CC=CC=C1)C2=C(CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966577 |
Source


|
| Record name | 2-{1-[(2-Phenylethyl)amino]propylidene}cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2-Phenylethyl)amino]propylidene}cyclopentane-1,3-dione | |
CAS RN |
5220-76-8 |
Source


|
| Record name | 2-{1-[(2-Phenylethyl)amino]propylidene}cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![11-bromo-14H-benzo[4,5]isoquino[2,1-a]perimidin-14-one](/img/structure/B6086659.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6086666.png)
![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)
![2,2-dimethyl-6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B6086672.png)
![5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086679.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6086691.png)


![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)